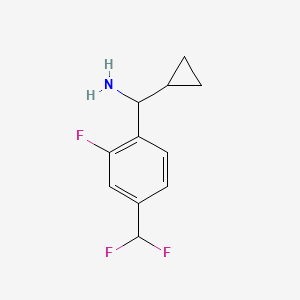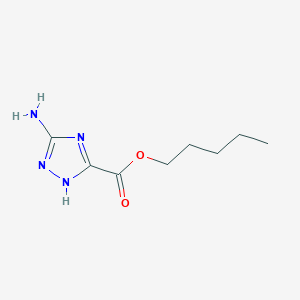
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is a compound of interest in organic chemistry due to its unique structural features and potential applications. The presence of a cyclopropyl group, along with difluoromethyl and fluorophenyl groups, imparts distinct chemical properties that make it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine typically involves multi-step processes. One common method includes the use of difluoromethyl diazomethane and a rhodium(II) catalyst to introduce the difluoromethyl group . Another approach involves the use of 4-bromoquinoline as a starting material, followed by a series of reactions including Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and Heck coupling .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on achieving high yield and purity. The use of eco-friendly reaction conditions and scalable processes is emphasized to ensure sustainable manufacturing .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanone, while reduction could produce cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanol.
Scientific Research Applications
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoromethyl and fluorophenyl groups enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.
Cyclopropyl(4-(difluoromethyl)phenyl)methanamine: Another similar compound with the fluorine atom replaced by a hydrogen atom.
Uniqueness
Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
cyclopropyl-[4-(difluoromethyl)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C11H12F3N/c12-9-5-7(11(13)14)3-4-8(9)10(15)6-1-2-6/h3-6,10-11H,1-2,15H2 |
InChI Key |
ZOCGESYGRXFOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)C(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide](/img/structure/B13108754.png)
![1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)





![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione](/img/structure/B13108818.png)
![6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine](/img/structure/B13108822.png)

